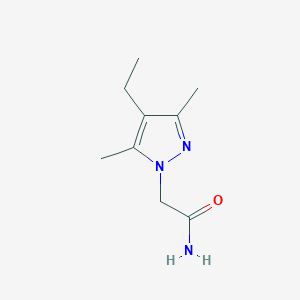

2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVLBEGEXJPFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Ring Construction

The pyrazole ring is synthesized by condensation of hydrazine hydrate with ethyl acetoacetate or suitable β-diketones, which provides the 3,5-dimethyl substitution. The 4-ethyl substituent is introduced either by using an ethyl-substituted β-diketone or by subsequent alkylation of the pyrazole ring.

-

- Solvent: Ethanol or glacial acetic acid

- Temperature: Reflux or room temperature depending on reagents

- Time: Several hours to overnight

Example Reaction:

Hydrazine hydrate reacts with ethyl 3-oxobutanoate derivatives to form 3,5-dimethylpyrazole intermediates, which are then alkylated at the 4-position with ethyl halides under basic conditions to introduce the ethyl group.

Acetamide Group Introduction

The acetamide moiety is typically introduced via nucleophilic substitution of a halogenated acetamide derivative (e.g., 2-chloroacetamide) with the pyrazole nitrogen acting as a nucleophile.

-

- React 2-chloroacetamide or 2-iodoacetamide with the pyrazole derivative in the presence of a base such as potassium carbonate or sodium carbonate.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 50–80 °C

- Time: 4–24 hours

Isolation:

After reaction completion, the mixture is poured into ice-cold water to precipitate the product, which is filtered and purified by recrystallization.

Alternative Synthetic Routes

Some studies report direct amidation or hydrazide formation followed by cyclization to obtain pyrazole acetamides, but these methods are less common for this specific compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + ethyl acetoacetate; reflux in ethanol | 70–85 | High purity pyrazole intermediate |

| Alkylation at 4-position | Ethyl halide + pyrazole; K2CO3, DMF, 60 °C, 12 h | 65–80 | Controlled to avoid polyalkylation |

| Acetamide introduction | 2-chloroacetamide + pyrazole derivative; Na2CO3, DMF, 60 °C, 5 h | 60–75 | Purification by recrystallization |

Characterization and Verification

Mass Spectrometry:

Confirms molecular ion peak at m/z = 181 (M+), consistent with molecular weight.Melting Point:

Typically in the range 110–115 °C depending on purity and crystallinity.

Research Findings and Data Summary

Summary of Preparation Methodology

| Step | Key Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1. Pyrazole ring synthesis | Condensation of hydrazine with β-diketone | Hydrazine hydrate, ethyl acetoacetate | Reflux in ethanol, 4–6 h | 70–85 |

| 2. Alkylation at 4-position | Alkylation with ethyl halide | Ethyl bromide/iodide, K2CO3, DMF | 60 °C, 12 h | 65–80 |

| 3. Acetamide introduction | N-alkylation with 2-chloroacetamide | 2-chloroacetamide, Na2CO3, DMF | 60 °C, 5 h | 60–75 |

Analyse Chemischer Reaktionen

2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Research indicates that compounds with similar pyrazole structures can exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These findings suggest that this compound could serve as a promising lead for developing new anticancer agents by inducing apoptosis and inhibiting cell proliferation in cancerous cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate efficacy against certain bacterial strains, including multidrug-resistant pathogens. A study demonstrated that derivatives of pyrazole compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Case Study on Anticancer Activity

A comparative study assessed the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Case Study on Antibacterial Efficacy

Another study evaluated the antibacterial activity of this compound against multidrug-resistant strains. The compound demonstrated significant activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid, indicating its potential as an alternative treatment option for resistant infections .

Wirkmechanismus

The mechanism of action of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

- Molecular Formula : C₉H₁₅N₃O .

- Key Differences : Positional isomer of the target compound, with the ethyl group at the pyrazole’s 1-position instead of 4.

- Implications : Isomerism may alter physicochemical properties (e.g., solubility, melting point) and biological interactions due to changes in steric and electronic environments.

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

- Molecular Formula: C₇H₁₀BrN₃O (monoisotopic mass: 232.08 g/mol) .

- Key Differences : Bromine replaces the ethyl group at the 4-position.

- This compound is classified as irritant and requires careful handling .

Functionalized Pyrazole-Acetamide Hybrids

Antimicrobial Pyrazole-Imidazole Hybrids

- N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c)

- N-(4-Chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7d) Melting Point: 170–172°C.

Fluorinated Derivatives

Pharmacologically Active Analogs

Adenosine A2A Receptor Antagonist

- N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide

Kinase Inhibitors

- N-[(2-Chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide Key Features: Tetrahydroquinazolinone core linked to pyrazole-acetamide.

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Increase reactivity and polarity but may introduce toxicity . Lipophilic Groups (e.g., Et, CF₃): Enhance membrane permeability and metabolic stability . Aromatic Extensions (e.g., phenyl, quinazolinone): Improve target specificity in receptor or enzyme binding .

Biological Activity Trends :

- Pyrazole-acetamides with heterocyclic extensions (imidazole, pyrimidine) show enhanced antimicrobial or receptor-modulating activities .

- Fluorinated derivatives are prioritized in drug development for improved pharmacokinetics .

Structural Insights :

- Positional isomerism (e.g., 1- vs. 4-ethyl) significantly impacts molecular interactions, necessitating precise synthesis and characterization .

Biologische Aktivität

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

Molecular Formula : C₉H₁₅N₃O

CAS Number : 1177307-45-7

MDL Number : MFCD12030899

Hazard Classification : Irritant

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic anhydride or acetyl chlorides under controlled conditions. The specific reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown that compounds in this class can induce cytotoxic effects on various cancer cell lines.

A study assessing the anticancer efficacy of related pyrazole compounds demonstrated that certain derivatives reduced the viability of A549 human lung adenocarcinoma cells significantly. For instance, compounds with similar structural features exhibited IC50 values in the range of 20–60 µM against A549 cells, suggesting that modifications in the pyrazole ring can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro tests revealed that several pyrazole derivatives showed activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other clinically significant pathogens .

Table 1: Anticancer Activity of Pyrazole Derivatives

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 0.25 | |

| Compound E | Escherichia coli | >64 | |

| Compound F | Klebsiella pneumoniae | >64 |

The mechanism by which pyrazole derivatives exert their biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. For instance, some studies suggest that these compounds may interfere with angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, thus limiting tumor growth .

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide?

Answer:

The compound can be synthesized via nucleophilic addition-elimination reactions, typically involving the reaction of substituted pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Purification often employs recrystallization or chromatography (e.g., column chromatography using silica gel) to isolate the product . Key parameters to optimize include reaction temperature (ambient to reflux), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reactants.

Basic: How do environmental factors (e.g., temperature, light) influence the stability of this compound?

Answer:

Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which reveal decomposition temperatures and phase transitions . UV-Vis spectrophotometry (e.g., λ max = 298 nm) indicates sensitivity to light exposure, suggesting the need for dark storage conditions . Stability studies should include accelerated aging under controlled humidity, temperature, and light to establish shelf-life guidelines.

Basic: What biochemical pathways or mechanisms are associated with this pyrazole derivative?

Answer:

The compound’s pyrazole core and acetamide side chain enable interactions with enzymes or receptors via hydrogen bonding (N–H···O and C–H···O) and dimerization, as observed in crystallographic studies of analogous compounds . These interactions may modulate activity in pathways involving nucleophilic substitution or oxidation-reduction reactions, such as protease inhibition or antileishmanial mechanisms .

Advanced: How can factorial design methodologies optimize reaction conditions for higher yields?

Answer:

Factorial design (e.g., 2^k designs) allows systematic variation of parameters (temperature, solvent, catalyst loading) to identify significant factors and interactions . For example, a central composite design (CCD) can model nonlinear relationships between variables, while response surface methodology (RSM) pinpoints optimal conditions (e.g., 70°C, 1.2 eq. chloroacetyl chloride) to maximize yield . Statistical software (e.g., Minitab, Design-Expert) is critical for data analysis and model validation.

Advanced: How can computational tools predict the compound’s reactivity or biological activity?

Answer:

Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., malaria PfATP4) . Tools like ICReDD integrate reaction path searches with experimental data to simulate reaction feasibility and byproduct formation . Machine learning models trained on PubChem or Reaxys datasets may further predict solubility, toxicity, or metabolic pathways .

Advanced: How should researchers resolve contradictions in activity data across studies?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Validate results via:

- Reproducibility checks : Replicate experiments under standardized protocols.

- Analytical validation : Use HPLC-MS to confirm compound purity (>95%) and rule out degradation .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What crystallographic techniques elucidate structure-activity relationships (SAR)?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding patterns (e.g., dimerization via N–H···O) and torsional angles influencing conformational stability . Pair these with NMR (e.g., NOESY for spatial proximity) and IR spectroscopy to correlate structural features (e.g., acetamide flexibility) with biological activity .

Advanced: How can heterogeneous catalysis improve the scalability of synthesis?

Answer:

Immobilized catalysts (e.g., zeolite-supported acids) enhance reaction efficiency and recyclability. For example, solid-phase synthesis using resin-bound reagents reduces purification steps and improves atom economy . Monitor kinetics via in-situ FTIR or GC-MS to optimize catalyst loading and reaction time .

Table: Key Analytical Techniques for Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.